molecular formula C18H12ClF2NO3 B213579 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

Cat. No. B213579
M. Wt: 363.7 g/mol
InChI Key: LWOLVYMJUZDKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide is a chemical compound synthesized in the laboratory for scientific research purposes. This compound is also known as PAK4 inhibitor and is used in the study of various biological processes and diseases. The compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide involves the inhibition of PAK4. PAK4 is a protein kinase that plays a crucial role in various biological processes such as cell proliferation, migration, and invasion. The inhibition of PAK4 by the compound leads to the inhibition of cancer cell growth and metastasis. The compound also affects other biological processes such as autophagy and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide are complex and varied. The compound affects various biological processes such as cell proliferation, migration, and invasion. The inhibition of PAK4 by the compound leads to the inhibition of cancer cell growth and metastasis. The compound also affects other biological processes such as autophagy and apoptosis. The physiological effects of the compound are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide in lab experiments are its potency and specificity. The compound is a potent inhibitor of PAK4 and has been shown to inhibit cancer cell growth and metastasis. The compound is also specific to PAK4, which reduces the risk of off-target effects. The limitations of using the compound in lab experiments are its complex synthesis process and high cost.

Future Directions

The future directions for research on 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide are vast. The compound has potential applications in cancer treatment and other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Future research could focus on optimizing the synthesis process of the compound to reduce its cost and increase its availability. The compound could also be studied in combination with other drugs to enhance its efficacy. The physiological effects of the compound could also be studied further to gain a better understanding of its potential applications in various diseases.
Conclusion:
5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide is a potent inhibitor of PAK4, a protein kinase that plays a crucial role in various biological processes. The compound has potential applications in cancer treatment and other diseases. The compound's complex synthesis process and high cost are limitations to its use in lab experiments. Future research could focus on optimizing the synthesis process of the compound, studying its physiological effects, and exploring its potential applications in various diseases.

Synthesis Methods

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 2-chlorophenol and 2,5-difluoroaniline. These two compounds are reacted with a series of reagents to form the final product. The synthesis process is complex and requires expertise in synthetic chemistry.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide is a potent inhibitor of PAK4, a protein kinase that plays a crucial role in various biological processes. The compound has been extensively studied for its potential applications in cancer treatment. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to inhibit cancer cell growth and metastasis. The compound has also been studied for its potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

Molecular Formula

C18H12ClF2NO3

Molecular Weight

363.7 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO3/c19-13-3-1-2-4-16(13)24-10-12-6-8-17(25-12)18(23)22-15-9-11(20)5-7-14(15)21/h1-9H,10H2,(H,22,23)

InChI Key

LWOLVYMJUZDKKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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